sodium;pyrene-1-sulfonate
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Overview
Description
Sodium pyrene-1-sulfonate is a chemical compound derived from pyrene, a polycyclic aromatic hydrocarbon. It is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. The compound consists of a pyrene moiety attached to a sulfonate group, with sodium as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium pyrene-1-sulfonate can be synthesized through a sulfonation reaction of pyrene. The process typically involves the reaction of pyrene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include:
Sulfonation: Pyrene is dissolved in concentrated sulfuric acid and heated to a specific temperature to facilitate the sulfonation reaction.
Neutralization: The resulting pyrene-1-sulfonic acid is then neutralized with sodium hydroxide to produce sodium pyrene-1-sulfonate.
Industrial Production Methods: In industrial settings, the production of sodium pyrene-1-sulfonate follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Sodium pyrene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-1-sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution can introduce various functional groups to the pyrene core.
Scientific Research Applications
Sodium pyrene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in studying biological membranes and protein interactions.
Industry: Sodium pyrene-1-sulfonate is used in the production of dyes, pigments, and as a surfactant in various formulations.
Mechanism of Action
The mechanism by which sodium pyrene-1-sulfonate exerts its effects is primarily through its interaction with light. The compound absorbs light and emits fluorescence, making it useful in fluorescence spectroscopy and imaging. The molecular targets and pathways involved include:
Fluorescence Emission: The pyrene moiety absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured.
Supramolecular Interactions: The sulfonate group can form interactions with various molecules, facilitating its use in supramolecular chemistry and material science.
Comparison with Similar Compounds
Sodium pyrene-1-sulfonate can be compared with other similar compounds, such as:
1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt: This compound has multiple sulfonate groups, providing different photophysical properties and applications.
1-Pyrenebutyric acid: This compound has a butyric acid group instead of a sulfonate group, leading to different chemical reactivity and uses.
Uniqueness: Sodium pyrene-1-sulfonate is unique due to its strong fluorescence and ability to form stable ionic interactions. These properties make it highly valuable in various scientific and industrial applications, distinguishing it from other pyrene derivatives.
Properties
IUPAC Name |
sodium;pyrene-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S.Na/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPYCNNZOWMTD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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